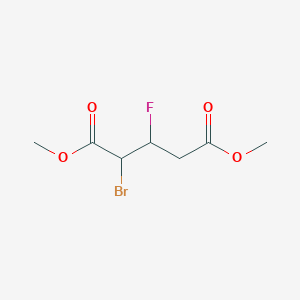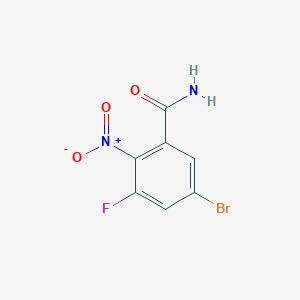
5-Bromo-3-fluoro-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-fluoro-2-nitrobenzamide is an organic compound with the molecular formula C7H4BrFN2O3 It is a derivative of benzamide, featuring bromine, fluorine, and nitro functional groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-nitrobenzamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 3-fluorobenzamide followed by bromination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The bromination step involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
For industrial-scale production, continuous-flow reactors are often employed to enhance reaction efficiency and safety. These reactors provide better control over reaction parameters such as temperature and residence time, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-fluoro-2-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 5-bromo-3-fluoro-2-aminobenzamide.
Coupling Reactions: Formation of biaryl derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-3-fluoro-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of electron-withdrawing groups like nitro and fluoro enhances its binding affinity and specificity towards target proteins. The bromine atom can also participate in halogen bonding, further stabilizing the compound-protein interaction .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-nitrobenzamide
- 3-Fluoro-2-nitrobenzamide
- 5-Bromo-3-fluoro-2-aminobenzamide
Comparison
Compared to its analogs, 5-Bromo-3-fluoro-2-nitrobenzamide exhibits unique properties due to the combined presence of bromine, fluorine, and nitro groups. These substituents influence its reactivity, binding affinity, and overall stability. For instance, the fluorine atom increases the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The nitro group, being an electron-withdrawing group, makes the compound more reactive towards nucleophiles .
Propiedades
Fórmula molecular |
C7H4BrFN2O3 |
|---|---|
Peso molecular |
263.02 g/mol |
Nombre IUPAC |
5-bromo-3-fluoro-2-nitrobenzamide |
InChI |
InChI=1S/C7H4BrFN2O3/c8-3-1-4(7(10)12)6(11(13)14)5(9)2-3/h1-2H,(H2,10,12) |
Clave InChI |
WGVRUWMEXZDLFT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)N)[N+](=O)[O-])F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



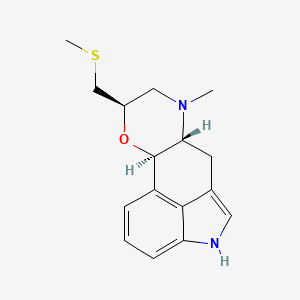
![7-Fluoro-1H-benzo[d]imidazol-5-ol](/img/structure/B12838878.png)

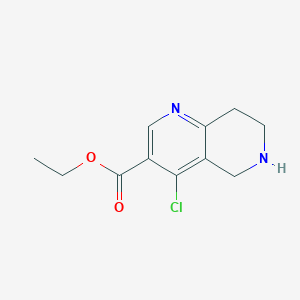
![N1-{4-[3,5-di(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12838890.png)


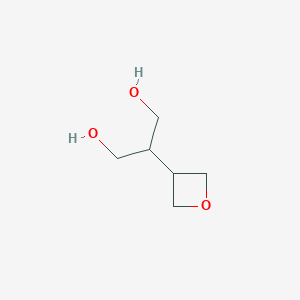
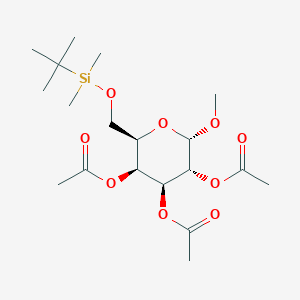
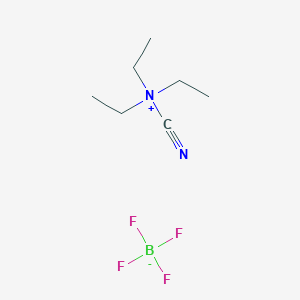
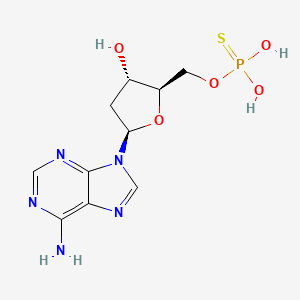
![Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate](/img/structure/B12838954.png)
